molecular formula C19H20N2O2S2 B289485 2-[(4-Hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone

2-[(4-Hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone

Cat. No. B289485
M. Wt: 372.5 g/mol
InChI Key: FIVWVQIEWRRQDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone, also known as PD98059, is a selective inhibitor of mitogen-activated protein kinase (MAPK). It has been widely used in scientific research to investigate the role of MAPK in cellular processes and diseases.

Mechanism of Action

2-[(4-Hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone selectively inhibits the MAPK pathway by targeting the upstream kinase MEK1/2. It binds to the ATP-binding site of MEK1/2 and prevents its activation, thereby inhibiting the activation of downstream MAPKs such as ERK1/2.
Biochemical and Physiological Effects:
2-[(4-Hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone has been shown to have various biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to protect neurons from oxidative stress and prevent neurodegeneration. Additionally, 2-[(4-Hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone has been found to have cardioprotective effects by reducing ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-Hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone in lab experiments is its high selectivity for MEK1/2, which allows for specific inhibition of the MAPK pathway. However, a limitation of using 2-[(4-Hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone is its relatively short half-life, which requires frequent dosing in experiments.

Future Directions

There are several future directions for the use of 2-[(4-Hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone in scientific research. One direction is the development of more potent and selective inhibitors of MEK1/2. Another direction is the investigation of the role of MAPK in other diseases such as diabetes and inflammatory disorders. Additionally, 2-[(4-Hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone could be used in combination with other drugs to enhance their therapeutic effects.

Synthesis Methods

2-[(4-Hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone can be synthesized by reacting 4-isopropylphenylacetic acid with thionyl chloride to produce 4-isopropylphenylacetyl chloride. The resulting compound is then reacted with 2-amino-3-cyano-4,5,6,7-tetrahydrothieno[2,3-d]pyrimidine in the presence of sodium hydride to form 2-[(4-Hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone.

Scientific Research Applications

2-[(4-Hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone has been used in various scientific research studies to investigate the role of MAPK in cellular processes such as cell proliferation, differentiation, and apoptosis. It has also been used to study the involvement of MAPK in diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.

properties

Molecular Formula

C19H20N2O2S2

Molecular Weight

372.5 g/mol

IUPAC Name

5,6-dimethyl-2-[2-oxo-2-(4-propan-2-ylphenyl)ethyl]sulfanyl-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H20N2O2S2/c1-10(2)13-5-7-14(8-6-13)15(22)9-24-19-20-17(23)16-11(3)12(4)25-18(16)21-19/h5-8,10H,9H2,1-4H3,(H,20,21,23)

InChI Key

FIVWVQIEWRRQDB-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)C3=CC=C(C=C3)C(C)C)C

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)C3=CC=C(C=C3)C(C)C)C

Origin of Product

United States

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